4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at the 4-position of the pyrazole ring and a 2-chlorobenzoyl-substituted azetidine moiety at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions to form the corresponding amide. This amide is then cyclized to form the azetidine ring.
Attachment of the Pyrazole Ring: The azetidine intermediate is then reacted with a pyrazole derivative, such as 4-chloropyrazole, under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloropyrazole: A simpler pyrazole derivative with a chloro group at the 4-position.
2-chlorobenzoyl azetidine: A compound with a similar azetidine moiety but lacking the pyrazole ring.
Uniqueness
4-chloro-1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the combination of the pyrazole ring and the 2-chlorobenzoyl-substituted azetidine moiety. This structural feature imparts specific chemical and biological properties that are not present in simpler analogs.
Properties
Molecular Formula |
C14H13Cl2N3O |
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Molecular Weight |
310.2 g/mol |
IUPAC Name |
(2-chlorophenyl)-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methanone |
InChI |
InChI=1S/C14H13Cl2N3O/c15-11-5-17-19(9-11)8-10-6-18(7-10)14(20)12-3-1-2-4-13(12)16/h1-5,9-10H,6-8H2 |
InChI Key |
ALUWNOLFPPBSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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